4-Phenethylpyridin-3-amine 4-Phenethylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15979877
InChI: InChI=1S/C13H14N2/c14-13-10-15-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7,14H2
SMILES:
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol

4-Phenethylpyridin-3-amine

CAS No.:

Cat. No.: VC15979877

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

4-Phenethylpyridin-3-amine -

Specification

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
IUPAC Name 4-(2-phenylethyl)pyridin-3-amine
Standard InChI InChI=1S/C13H14N2/c14-13-10-15-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7,14H2
Standard InChI Key XADYFGMTYDYUMM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCC2=C(C=NC=C2)N

Introduction

Chemical Identification and Structural Properties

Molecular Composition and Structural Features

4-Phenethylpyridin-3-amine belongs to the pyridine derivatives family, featuring a six-membered aromatic ring with one nitrogen atom. The compound’s structure includes:

  • Pyridine core: Provides aromatic stability and sites for electrophilic substitution.

  • Phenethyl substituent: A benzene ring connected via a two-carbon chain at the 4-position, enhancing lipophilicity and potential bioactivity.

  • Amine group: Positioned at the 3-position, enabling hydrogen bonding and participation in condensation reactions.

The molecular formula (C₁₃H₁₄N₂) and weight (198.26 g/mol) are consistent across suppliers, confirming structural uniformity. A comparative analysis with related pyridine amines reveals that the phenethyl group increases molecular weight by ~78 g/mol compared to unsubstituted pyridinamines, influencing solubility and reactivity.

Table 1: Key Molecular Properties of 4-Phenethylpyridin-3-amine

PropertyValueSource
CAS Number105973-92-0
Molecular FormulaC₁₃H₁₄N₂
Molecular Weight198.26 g/mol
Purity (Commercial)≥95% (discontinued)

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions suggest:

  • LogP: Estimated ~3.5 (indicating moderate lipophilicity due to the phenethyl group).

  • Hydrogen Bond Acceptors/Donors: 2 acceptors (pyridine N, amine N) and 1 donor (amine H) .
    These properties align with its classification as a "versatile scaffold" for drug discovery .

Product ReferencePurityAvailabilityPrice Range
IN-DA01ED61UndisclosedInquiry-basedTo inquire
3D-FEA97392≥95%DiscontinuedDiscontinued

Industrial and Research Applications

The compound’s primary use lies in medicinal chemistry, where it serves as a building block for:

  • Kinase inhibitors: Pyridine derivatives are common in ATP-binding site targeting.

  • Neuroactive agents: Phenethyl groups are prevalent in neurotransmitters and receptor ligands.
    Suppliers emphasize its role as a "small-molecule scaffold" , suggesting utility in combinatorial libraries and high-throughput screening.

Hazard StatementPrecautionary Measure
H302Avoid ingestion; seek medical attention if swallowed.
H315Wear protective gloves and clothing.
H319Use eye protection; rinse cautiously if exposed.
H335Ensure adequate ventilation; avoid inhalation.

Synthesis and Manufacturing Considerations

Synthetic Routes

Though synthesis details are absent in the provided sources, analogous pyridine amines are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Introducing amine groups to halogenated pyridines.

  • Reductive Amination: Coupling ketones or aldehydes with amines under reducing conditions.
    The phenethyl group likely originates from a Friedel-Crafts alkylation or Grignard reaction.

Manufacturing Challenges

  • Purification: High purity (≥95%) requires chromatography or recrystallization, increasing production costs.

  • Stability: Amine groups may oxidize, necessitating inert atmospheres during storage .

Regulatory and Environmental Impact

Regulatory Status

No specific regulatory restrictions are noted, but compliance with OSHA Hazard Communication Standard (29 CFR 1910) is mandatory.

Environmental Persistence

Predicted biodegradability: Low, due to aromatic stability.
Ecotoxicity: Limited data; handle responsibly to prevent aquatic contamination.

Future Research Directions

Synthetic Methodology Development

  • Catalytic Amination: Transition metal-catalyzed C–N bond formation to improve yield.

  • Green Chemistry: Solvent-free or aqueous-phase synthesis to reduce environmental impact.

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